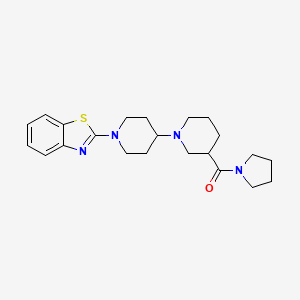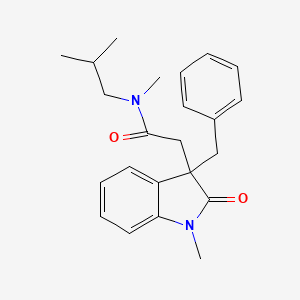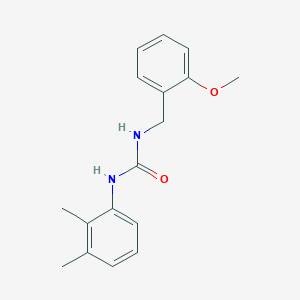
1'-(1,3-benzothiazol-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(1,3-benzothiazol-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as BZP, is a synthetic compound that belongs to the piperazine family. BZP is a psychoactive drug that is commonly used as a recreational drug due to its stimulant effects. However, BZP has also gained attention in scientific research due to its potential therapeutic applications. In
作用機序
1'-(1,3-benzothiazol-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This compound also inhibits the reuptake of these neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft. The increased levels of dopamine, norepinephrine, and serotonin in the brain lead to the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to increase heart rate, blood pressure, and body temperature. This compound has also been found to cause pupil dilation, dry mouth, and increased sweating. This compound has been found to have a long half-life, with effects lasting up to 8 hours.
実験室実験の利点と制限
1'-(1,3-benzothiazol-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has several advantages for lab experiments. This compound is easy to synthesize and has a long half-life, making it a useful tool for studying the effects of stimulants on the brain. However, this compound also has several limitations for lab experiments. This compound has a narrow therapeutic window, with doses above a certain level leading to toxic effects. This compound also has potential for abuse, making it difficult to use in clinical studies.
将来の方向性
There are several future directions for 1'-(1,3-benzothiazol-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine research. This compound has potential as a treatment for Parkinson's disease, Alzheimer's disease, and depression, and further research is needed to explore these potential therapeutic applications. This compound could also be used as a tool to study the effects of stimulants on the brain and to explore the neurobiology of addiction. Further research is needed to explore the limitations of this compound as a lab tool and to develop new compounds with similar effects but fewer limitations.
合成法
1'-(1,3-benzothiazol-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-aminobenzothiazole from 2-nitrobenzothiazole. The second step involves the reaction of 2-aminobenzothiazole with 1-benzylpiperazine to form 1-benzyl-4-(2-aminobenzothiazol-6-yl)piperazine. The final step involves the reaction of 1-benzyl-4-(2-aminobenzothiazol-6-yl)piperazine with pyrrolidine-1-carboxylic acid to form this compound.
科学的研究の応用
1'-(1,3-benzothiazol-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use as a treatment for Parkinson's disease, Alzheimer's disease, and depression.
特性
IUPAC Name |
[1-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c27-21(24-11-3-4-12-24)17-6-5-13-26(16-17)18-9-14-25(15-10-18)22-23-19-7-1-2-8-20(19)28-22/h1-2,7-8,17-18H,3-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYYXSJKCBNJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367818.png)
![4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5367823.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367831.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-2-ethylpiperidine](/img/structure/B5367839.png)


![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367856.png)
![(5-chloro-2-methoxyphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5367866.png)

![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B5367880.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5367895.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5367898.png)